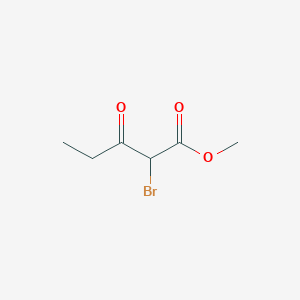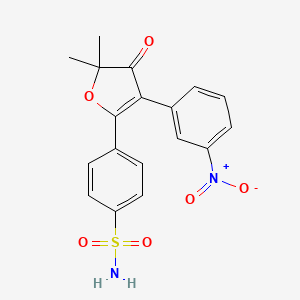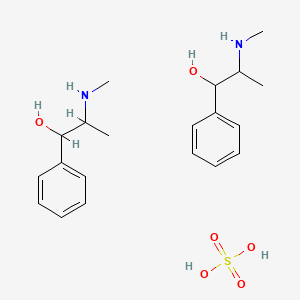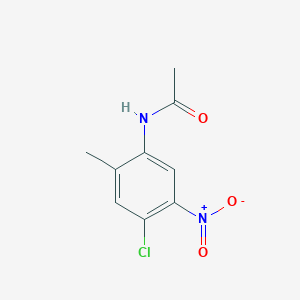
N-(4-chloro-2-methyl-5-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chloro-2-methyl-5-nitrophenyl)acetamide is an organic compound with the molecular formula C9H9ClN2O3. It is a white crystalline solid that is soluble in organic solvents such as dimethyl sulfoxide and dimethylformamide. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(4-chloro-2-methyl-5-nitrophenyl)acetamide can be synthesized through a multi-step process:
Step 1: 4-nitrobenzoyl chloride reacts with methylamine in the presence of a base to form 4-nitrobenzamide.
Industrial Production Methods
In industrial settings, the synthesis of this compound typically involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as:
Mixing: Combining reactants in a controlled environment.
Heating: Applying heat to facilitate the reaction.
Purification: Using techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2-methyl-5-nitrophenyl)acetamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Reduction: The major product is N-(4-chloro-2-methyl-5-aminophenyl)acetamide.
Substitution: The products depend on the nucleophile used; for example, using an amine can yield N-(4-amino-2-methyl-5-nitrophenyl)acetamide.
Scientific Research Applications
N-(4-chloro-2-methyl-5-nitrophenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of N-(4-chloro-2-methyl-5-nitrophenyl)acetamide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or proteins, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(4-chloro-2-methyl-5-aminophenyl)acetamide: A reduction product of N-(4-chloro-2-methyl-5-nitrophenyl)acetamide.
N-(4-amino-2-methyl-5-nitrophenyl)acetamide: A substitution product when the chloro group is replaced by an amino group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which allows it to participate in a variety of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
CAS No. |
34649-00-8 |
|---|---|
Molecular Formula |
C9H9ClN2O3 |
Molecular Weight |
228.63 g/mol |
IUPAC Name |
N-(4-chloro-2-methyl-5-nitrophenyl)acetamide |
InChI |
InChI=1S/C9H9ClN2O3/c1-5-3-7(10)9(12(14)15)4-8(5)11-6(2)13/h3-4H,1-2H3,(H,11,13) |
InChI Key |
VAQQJLYFSWTUAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=O)C)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



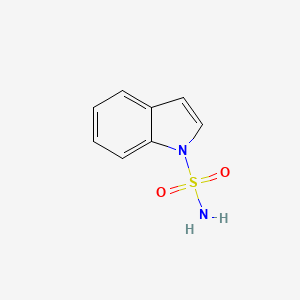
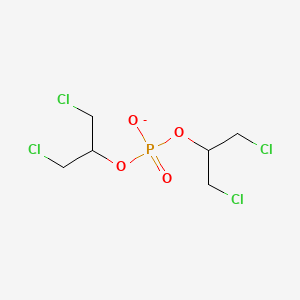
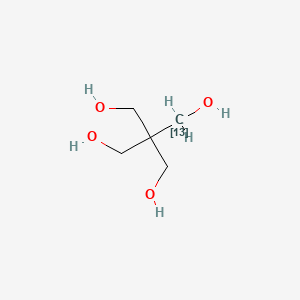
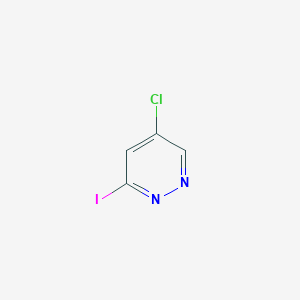
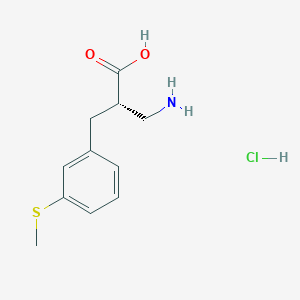
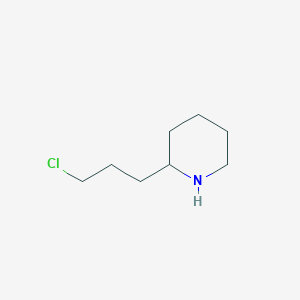

![1-(8-Methoxy[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxylic acid methyl ester](/img/structure/B13977248.png)
